
(4-morpholinylmethyl)(2-phenylethyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related morpholine-containing phosphinic acids typically involves several key steps, including the initial formation of morpholine derivatives followed by reactions incorporating phosphorus components. For instance, derivatives have been synthesized from starting materials like chloroethyl morpholine hydrochloride reacting with aryl or alkyl phosphorus sources under controlled conditions (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of morpholine-phosphinic acids, closely related to the compound , has been elucidated using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These compounds generally exhibit significant structural diversity due to the different substituents attached to the morpholine ring and the phosphinic acid moiety (Isakhanyan et al., 2014).
Chemical Reactions and Properties
Morpholine phosphinic acids participate in various chemical reactions, reflecting their reactive phosphinic acid group and the nucleophilic character of the morpholine moiety. They can act as ligands in complexation reactions with metals, exhibit biological activities, and engage in hydrogen bonding due to their polar nature (Ong et al., 1998; Šimeček et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly depending on the specific substituents attached to the morpholine and phosphinic acid groups. These properties are critical for determining the compound's applicability in various environments and reactions (Devi et al., 2018).
Chemical Properties Analysis
Chemically, morpholine phosphinic acids show a range of activities, from acting as catalysts in organic reactions to binding with metal ions in complexation reactions. Their reactivity can be tailored by modifying the morpholine and phosphinic acid moieties, affecting their interaction with other chemicals and biological targets (Matuszewska et al., 2015).
Eigenschaften
IUPAC Name |
morpholin-4-ylmethyl(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO3P/c15-18(16,12-14-7-9-17-10-8-14)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGXTNVFZQRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

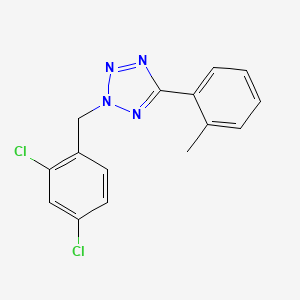
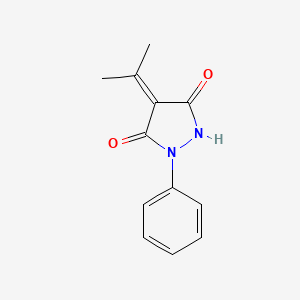
![(3R*,4S*)-1-[(5-methylpyrazin-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5647335.png)
![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)
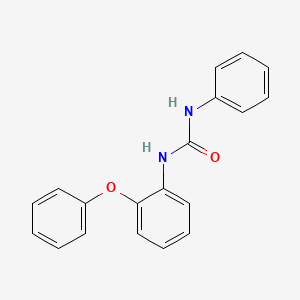
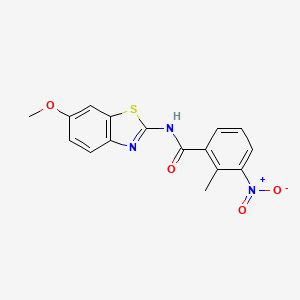
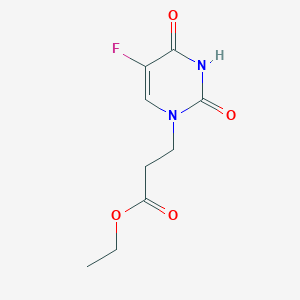

![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)
![9-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647410.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)
